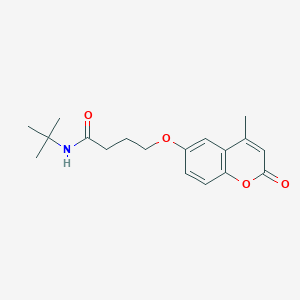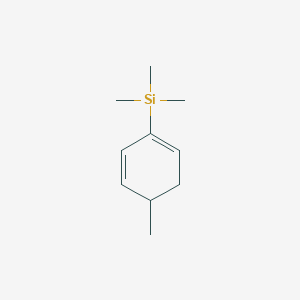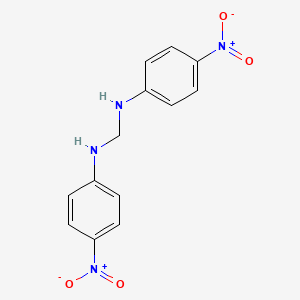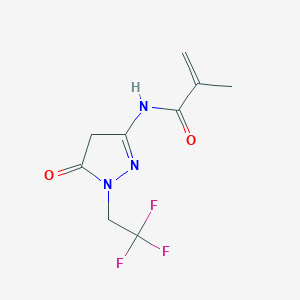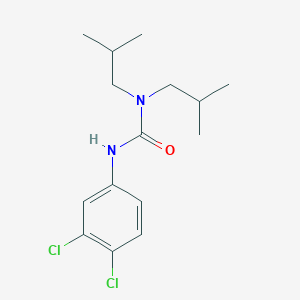
N'-(3,4-dichlorophenyl)-N,N-diisobutylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3,4-dichlorophenyl)-N,N-diisobutylurea is a chemical compound belonging to the urea class It is characterized by the presence of a 3,4-dichlorophenyl group attached to a urea moiety, with two isobutyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dichlorophenyl)-N,N-diisobutylurea typically involves the reaction of 3,4-dichloroaniline with isobutyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:
3,4-dichloroaniline+isobutyl isocyanate→N’-(3,4-dichlorophenyl)-N,N-diisobutylurea
Industrial Production Methods
In industrial settings, the production of N’-(3,4-dichlorophenyl)-N,N-diisobutylurea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include dichloromethane or toluene, and the reaction is typically conducted at elevated temperatures to accelerate the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3,4-dichlorophenyl)-N,N-diisobutylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while substitution reactions can produce a variety of substituted phenylureas.
Wissenschaftliche Forschungsanwendungen
N’-(3,4-dichlorophenyl)-N,N-diisobutylurea has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including herbicidal and pesticidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N’-(3,4-dichlorophenyl)-N,N-diisobutylurea involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits photosynthesis by blocking the electron transport chain in photosystem II. This prevents the plant from converting light energy into chemical energy, ultimately leading to its death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): A widely used herbicide with a similar structure but different substituents on the nitrogen atoms.
Propanil (N-(3,4-dichlorophenyl)propanamide): Another herbicide with a similar chlorophenyl group but different functional groups.
Uniqueness
N’-(3,4-dichlorophenyl)-N,N-diisobutylurea is unique due to its specific substituents, which confer distinct chemical and physical properties. Its isobutyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C15H22Cl2N2O |
|---|---|
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
3-(3,4-dichlorophenyl)-1,1-bis(2-methylpropyl)urea |
InChI |
InChI=1S/C15H22Cl2N2O/c1-10(2)8-19(9-11(3)4)15(20)18-12-5-6-13(16)14(17)7-12/h5-7,10-11H,8-9H2,1-4H3,(H,18,20) |
InChI-Schlüssel |
SEGBSAKPBQBQAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC(C)C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


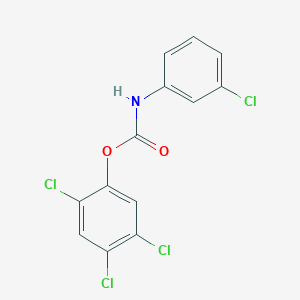
![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide](/img/structure/B15075205.png)
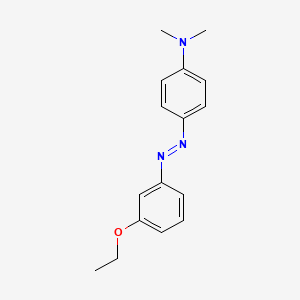


![2-[(2-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B15075218.png)

